molecular formula C6H5BrFN B094856 2-Bromo-5-fluoroaniline CAS No. 1003-99-2

2-Bromo-5-fluoroaniline

Cat. No. B094856
Key on ui cas rn: 1003-99-2
M. Wt: 190.01 g/mol
InChI Key: FWTXFEKVHSFTDQ-UHFFFAOYSA-N
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Patent
US07384931B2

Procedure details

To a solution of 1-bromo-4-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in HOAc/EtOH (20 mL/20 mL) was added iron powder in one portion at room temperature. The mixture was bubbled with N2 for 5 min, and then refluxed for 2 hrs. Partial of the solvents were removed on rotary vacuum, then the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL). After separation, the organic phase was washed with H2O (50 mL), brine (50 mL), dried on MgSO4, and concentrated on rotary vacuum to afford the expected product, as an light tan oil (quantitative yield), which was pure enough to be used in next step without further purification; 1H NMR (400 MHz, CDCl3) δ ppm 4.15 (s, 1 H), 6.34 (td, J=8.44, 2.77 Hz, 1 H), 6.46 (dd, J=10.20, 2.90 Hz, 1 H), 7.31 (dd, J=8.81, 5.79 Hz, 1 H); Mass spec. 189.94 (MH+), Calc. for C6H5BrFN 188.96.
Quantity
5 g
Type
reactant
Reaction Step One
Name
HOAc EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N+:9]([O-])=O>CC(O)=O.CCO.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)[N+](=O)[O-]
Name
HOAc EtOH
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O.CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was bubbled with N2 for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Partial of the solvents were removed on rotary vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous NaOH (10N, 200 mL) and Et2O (200 mL)
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the organic phase was washed with H2O (50 mL), brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on rotary vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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